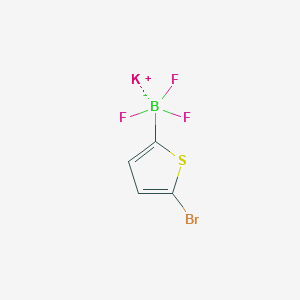

Kalium-(5-Bromthiophen-2-yl)trifluoroborat

Übersicht

Beschreibung

Potassium (5-bromothiophen-2-yl)trifluoroborate is a useful research compound. Its molecular formula is C4H2BBrF3KS and its molecular weight is 268.94 g/mol. The purity is usually 95%.

The exact mass of the compound Potassium (5-bromothiophen-2-yl)trifluoroborate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Potassium (5-bromothiophen-2-yl)trifluoroborate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium (5-bromothiophen-2-yl)trifluoroborate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Suzuki–Miyaura-Kreuzkupplungsreaktionen

Kalium-(5-Bromthiophen-2-yl)trifluoroborat: wird häufig in Suzuki–Miyaura-Kreuzkupplungsreaktionen eingesetzt, die für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen in der organischen Synthese von entscheidender Bedeutung sind . Diese Reaktion ist aufgrund ihrer milden Bedingungen und ihrer Toleranz gegenüber funktionellen Gruppen bevorzugt. Die Verbindung wirkt als nukleophiles Partnermolekül und überträgt die organische Gruppe vom Bor zum Palladium während der Transmetallierung .

Stabilitäts- und Handhabungsvorteile

Im Vergleich zu Boronsäuren und -estern bietet this compound erhebliche Vorteile in Bezug auf die Stabilität. Es ist feuchtigkeits- und luftstabil, was die Anforderungen an die Handhabung und Lagerung vereinfacht. Diese Stabilität ermöglicht auch den Einsatz in Reaktionen, die empfindlich gegenüber Feuchtigkeit sind oder ein oxidatives Milieu erfordern .

Kompatibilität mit funktionellen Gruppen

Die Kompatibilität der Verbindung mit einer Vielzahl von funktionellen Gruppen macht sie zu einem wertvollen Reagenz in der komplexen organischen Synthese. Ihre Fähigkeit, an Reaktionen teilzunehmen, ohne andere funktionelle Gruppen im Substrat zu beeinträchtigen oder von diesen beeinflusst zu werden, ist ein entscheidender Vorteil in mehrstufigen synthetischen Routen .

Umweltfreundlichkeit

Organoborverbindungen wie this compound gelten als umweltfreundlich. Sie sind im Allgemeinen ungiftig und erzeugen im Vergleich zu anderen Reagenzien weniger gefährlichen Abfall, was den Prinzipien der grünen Chemie entspricht .

Epoxidierung von Alkenen

Diese Verbindung wird auch bei der Epoxidierung von Alkenen eingesetzt, wobei die C=C-Bindungen in ungesättigten Alkyl- oder Aryltrifluoroboraten in Epoxide umgewandelt werden. Der Prozess ist hochspezifisch und vermeidet den Abbau der Borfunktionalität, was für nachfolgende Reaktionen entscheidend ist .

Vielseitigkeit in C–C-Bindungsbildungsreaktionen

This compound ist ein vielseitiger Kupplungspartner in einer Vielzahl von C–C-Bindungsbildungsreaktionen. Seine Stabilität und Toleranz gegenüber funktionellen Gruppen ermöglicht den Einsatz in verschiedenen synthetischen Strategien und erweitert die Chemikern zur Verfügung stehenden Werkzeuge für die Konstruktion komplexer Moleküle .

Wirkmechanismus

Target of Action

Potassium (5-bromothiophen-2-yl)trifluoroborate, also known as potassium (5-bromothiophen-2-yl)trifluoroboranuide, is primarily used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .

Mode of Action

In the Suzuki–Miyaura coupling reaction, the compound acts as an organoboron reagent . The trifluoroborate moiety participates in the sequence in two general forms: either it is attached to the aryl halide component of the first cross-coupling, or it is appended to the olefin that is initially hydroborated . The compound is transferred from boron to palladium during the transmetalation process .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond through the Suzuki–Miyaura coupling reaction . This reaction is widely applied in the synthesis of various organic compounds .

Action Environment

The efficacy and stability of Potassium (5-bromothiophen-2-yl)trifluoroborate can be influenced by various environmental factors. For instance, the compound’s storage temperature can affect its stability . It is recommended to store the compound in a freezer .

Eigenschaften

IUPAC Name |

potassium;(5-bromothiophen-2-yl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BBrF3S.K/c6-4-2-1-3(10-4)5(7,8)9;/h1-2H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNJIZRITMDDEGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(S1)Br)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BBrF3KS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1239370-98-9 | |

| Record name | Potassium 5-Bromo-2-thiophenetrifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2,2-trifluoroethyl N-[2-(piperidin-1-yl)ethyl]carbamate hydrochloride](/img/structure/B1453100.png)

![2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B1453118.png)